
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate is a chemical compound with the molecular formula C21H16O5. It is a derivative of xanthene, a yellow organic heterocyclic compound. This compound is known for its unique structure, which includes a xanthene core substituted with hydroxy groups and a benzoate ester. It has a molecular weight of 348.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate typically involves the reaction of fluorescein with methanol in the presence of sulfuric acid. The reaction mixture is refluxed for several hours, followed by the removal of excess alcohol and cooling. The residue is then poured into water and separated .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene derivatives.
Biology: Employed in fluorescence microscopy and as a fluorescent probe.
Medicine: Investigated for its potential anti-cancer properties and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate involves its interaction with cellular components. The compound’s hydroxy groups can form hydrogen bonds with proteins and nucleic acids, affecting their function. Additionally, its fluorescent properties allow it to be used as a probe to study cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydrorhodamine 123: A similar compound with the molecular formula C21H18N2O3, used as a fluorescent probe.
Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate: Another xanthene derivative with similar properties.
Uniqueness
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate is unique due to its specific substitution pattern on the xanthene core, which imparts distinct chemical and physical properties. Its dual hydroxy groups enhance its reactivity and fluorescence, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
136205-88-4 |
|---|---|
Molekularformel |
C21H16O5 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
methyl 2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C21H16O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20,22-23H,1H3 |
InChI-Schlüssel |
XKCJYOACZDHRBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


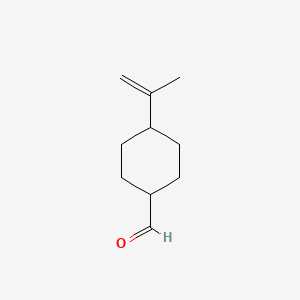
![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
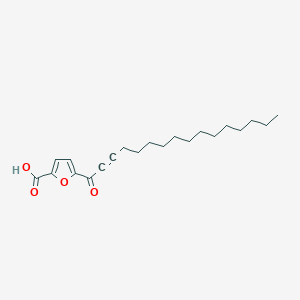
![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
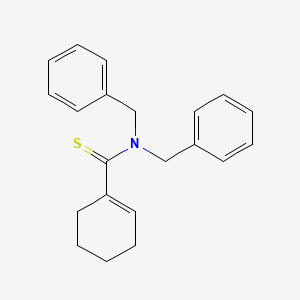
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)

![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)

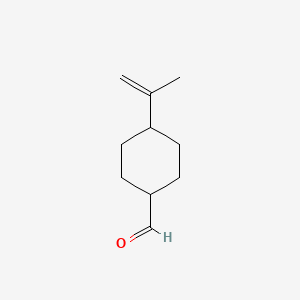


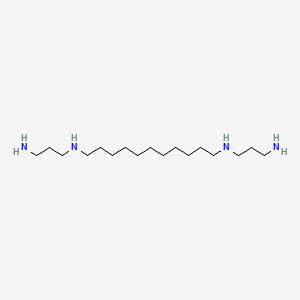
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
